molecular formula C12H16O2 B086197 Phenethyl butyrate CAS No. 103-52-6

Phenethyl butyrate

Cat. No.: B086197
CAS No.: 103-52-6
M. Wt: 192.25 g/mol
InChI Key: WFNDDSQUKATKNX-UHFFFAOYSA-N
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Description

Phenethyl butyrate, also known as butanoic acid, 2-phenylethyl ester, is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a colorless to pale yellow liquid with a pleasant, fruity aroma. This compound is commonly used in the flavor and fragrance industry due to its sweet, floral scent reminiscent of honey and roses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethyl butyrate is typically synthesized through an esterification reaction between butanoic acid and phenethyl alcohol. The reaction is catalyzed by an acid, such as concentrated sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction is as follows:

Butanoic acid+Phenethyl alcoholPhenethyl butyrate+Water\text{Butanoic acid} + \text{Phenethyl alcohol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+Phenethyl alcohol→Phenethyl butyrate+Water

The reaction mixture is heated to facilitate the esterification process, and the water produced is continuously removed to drive the reaction to completion .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of large reactors and continuous removal of water to ensure high yields. The product is then purified through distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Phenethyl butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Phenethyl butyrate has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of phenethyl butyrate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of signaling pathways and enzyme activities. For example, this compound may inhibit histone deacetylases, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Phenethyl butyrate can be compared with other similar compounds, such as:

This compound is unique due to its specific ester group and chain length, which contribute to its characteristic aroma and chemical properties.

Properties

IUPAC Name

2-phenylethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNDDSQUKATKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047604
Record name 2-Phenylethyl butanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; warm, floral and fruity odour
Record name Phenethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

238.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl butanoate
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Solubility

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2-Phenylethyl butanoate
Source Human Metabolome Database (HMDB)
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Record name Phenethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.991-0.994
Record name Phenethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

103-52-6
Record name 2-Phenylethyl butanoate
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Record name Phenethyl butyrate
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Record name Phenethyl butyrate
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Record name Butanoic acid, 2-phenylethyl ester
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Record name 2-Phenylethyl butanoate
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Record name Phenethyl butyrate
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Record name PHENETHYL BUTYRATE
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Record name 2-Phenylethyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of phenethyl butyrate in scientific research?

A1: this compound is primarily investigated for its potent attractant properties for the Japanese beetle (Popillia japonica). [, , , ] This has led to its inclusion in pest control strategies, particularly in the development of effective lures for monitoring and managing Japanese beetle populations.

Q2: How does this compound compare to other attractants for the Japanese beetle?

A2: Studies have shown that this compound, particularly when combined with eugenol, demonstrates superior attractiveness compared to other lures, including those containing methyl cyclohexanepropionate, anethole, or geraniol. [, , , ] Notably, phenethyl propionate, a structural analogue, has shown even greater potency and longevity as a Japanese beetle attractant. []

Q3: Are there any concerns regarding the use of this compound-based lures for Japanese beetles?

A3: Research indicates that lures containing anethole or geraniol might pose a greater risk to bumblebees (Bombus spp.) and honeybees (Apis mellifera) compared to those utilizing this compound. [] This highlights the importance of careful lure selection to minimize non-target impacts on beneficial insects.

Q4: Beyond pest control, are there other applications of this compound?

A4: this compound is recognized as a flavor and fragrance compound, contributing to the aroma profile of various products. For instance, it is found in Wuyi rock teas, imparting floral and fruity notes. [] Additionally, it is used in the formulation of honey flavorings for beverages. []

Q5: What is known about the stability of this compound?

A5: A study investigating the stability of Burkholderia cepacia lipase immobilized on a hybrid matrix of poly(vinyl alcohol) and hypromellose found that the biocatalyst exhibited greater stability in nonpolar solvents like cyclohexane compared to polar solvents like acetone. [] This suggests that this compound, being relatively nonpolar, might exhibit better stability in similar nonpolar environments.

Q6: Has the biocatalytic synthesis of this compound been explored?

A6: Yes, immobilized Burkholderia cepacia lipase has been successfully employed for the synthesis of this compound using phenethyl alcohol and vinyl butyrate as substrates. [] This enzymatic approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.

Q7: Are there any studies on the molecular properties of this compound?

A7: Research on the dielectric properties of esters, including this compound, has provided insights into its molecular configuration and internal rotation dynamics. [] This type of study helps in understanding the physical and chemical behavior of the molecule.

Q8: Is there any information available on the safety of this compound?

A8: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. [] While specific details of the assessment are not provided in the abstracts, such evaluations are crucial for understanding the potential risks associated with the use of this compound.

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